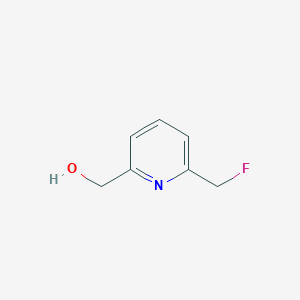

(6-(Fluoromethyl)pyridin-2-yl)methanol

Übersicht

Beschreibung

“(6-(Fluoromethyl)pyridin-2-yl)methanol” is a chemical compound with the molecular formula C7H8FNO and a molecular weight of 141.14 . It is primarily used for research and development purposes and is not intended for medicinal or household use .

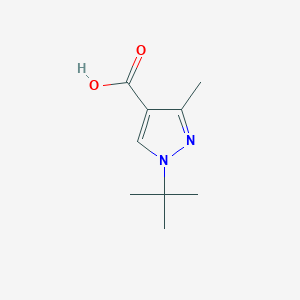

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a fluoromethyl group at the 6-position and a methanol group at the 2-position . The exact mass of the molecule is 141.05900 .Wissenschaftliche Forschungsanwendungen

Nickel Complexes Synthesis and Ethylene Oligomerization

(Kermagoret & Braunstein, 2008) explored the synthesis of nickel complexes with bidentate N,O-type ligands, specifically (pyridin-2-yl)methanol. These complexes demonstrated high activity in ethylene oligomerization, offering potential industrial applications in polymer production.

Synthesis of Pyridine-based Ligands

The synthesis of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol was reported by (Percino et al., 2005). This work focused on the formation of symmetrical molecules with intramolecular hydrogen bonds, which are significant in the field of organic synthesis and crystallography.

Photocatalytic Water Reduction

In the realm of renewable energy, (Bachmann et al., 2013) described the synthesis of ligands like pyridine-2,6-diylbis(dipyridin-2-ylmethanol) and their coordination with 3d element cations. These complexes showed photocatalytic activity in water reduction, indicating potential applications in energy conversion technologies.

Organic Synthesis and Characterization

(Janzen & Marat, 1988) discussed the fluorination of alcohols such as (2-furyl)methanol, highlighting the broader application of such reactions in organic synthesis and the development of new compounds.

Density Functional Theory Studies

Theoretical studies by (Trivedi, 2017) on compounds like (RS)-(4-fluorophenyl) (pyridine-2yl) methanol using density functional theory provide insights into molecular structures and properties, essential for drug design and material science.

Zinc Complexes as Catalysts

(Darbre et al., 2002) synthesized zinc complexes with ligands including (pyrid-2-yl)methanol. These complexes mimic the active site of zinc-dependent class II aldolases and showed potential as catalysts in aldol reactions.

Carbon Dioxide Reduction

Research on the reduction of CO2 to methanol using pyridinium ions, as reported by (Seshadri, Lin, & Bocarsly, 1994) and (Barton Cole et al., 2010), is significant for environmental chemistry and sustainable energy production.

Supramolecular Chemistry

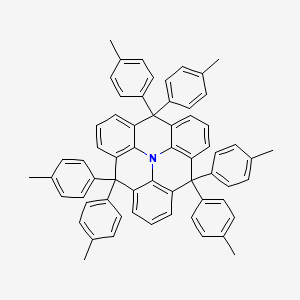

(Lam et al., 1997) synthesized a triple-stranded helical supramolecular complex, demonstrating the application of (pyridin-2-yl)methanol derivatives in constructing complex molecular architectures.

Single-Ion Magnet Study

In the field of magnetism, (Yao et al., 2018) synthesized a cobalt(II) complex with a hexadentate ligand derived from pyridin-2-yl methanol. This study contributes to the understanding of magnetic materials and their potential applications.

Corrosion Inhibitors

(Ma et al., 2017) investigated triazole derivatives, including (pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-yl)methanol, as corrosion inhibitors. This research is relevant for industrial applications, particularly in metal protection.

Biocatalytic Synthesis

The work of (Chen et al., 2021) on the biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol showcases the use of microbial cells in green chemistry and pharmaceutical production.

Safety and Hazards

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If the compound comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . Always consult a doctor or Poison Control Center immediately in case of exposure . The compound should be stored and disposed of properly, and contact with skin and eyes should be avoided .

Wirkmechanismus

Target of Action

The primary target of (6-(Fluoromethyl)pyridin-2-yl)methanol is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline.

Mode of Action

This compound interacts with collagen prolyl-4-hydroxylase, inhibiting its activity . This interaction alters the enzyme’s ability to catalyze the formation of 4-hydroxyproline, a key component in the structure of collagen.

Biochemical Pathways

The inhibition of collagen prolyl-4-hydroxylase by this compound affects the collagen synthesis pathway . By inhibiting the formation of 4-hydroxyproline, the compound disrupts the formation of stable collagen, which could have downstream effects on tissue structure and function.

Result of Action

The inhibition of collagen prolyl-4-hydroxylase by this compound results in a decrease in the production of collagen . This could potentially affect various biological processes that rely on collagen, such as wound healing, tissue repair, and skin aging.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with collagen prolyl-4-hydroxylase. Proper storage and handling conditions are necessary to maintain the compound’s efficacy .

Eigenschaften

IUPAC Name |

[6-(fluoromethyl)pyridin-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-4-6-2-1-3-7(5-10)9-6/h1-3,10H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEDKNCCZVUBMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)CF)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[3-Carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B3082627.png)